molecular formula C19H21NO4 B4301340 ethyl 3-(benzoylamino)-3-(4-methoxyphenyl)propanoate

ethyl 3-(benzoylamino)-3-(4-methoxyphenyl)propanoate

Cat. No. B4301340
M. Wt: 327.4 g/mol
InChI Key: KHOJURUSJZKWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(benzoylamino)-3-(4-methoxyphenyl)propanoate, also known as ethyl 3-(4-methoxybenzoylamino)-3-(4-methoxyphenyl)propanoate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of proline and has been synthesized using various methods.

Scientific Research Applications

Ethyl 3-(benzoylamino)-3-(4-methoxyphenyl)propanoate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 3-(benzoylamino)-3-(4-methoxyphenyl)propanoate 3-(benzoylamino)-3-(4-methoxyphenyl)propanoate is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting their activity, ethyl 3-(benzoylamino)-3-(4-methoxyphenyl)propanoate 3-(benzoylamino)-3-(4-methoxyphenyl)propanoate can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Ethyl 3-(benzoylamino)-3-(4-methoxyphenyl)propanoate has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, leading to changes in the expression of various genes. Additionally, it has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. Furthermore, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 3-(benzoylamino)-3-(4-methoxyphenyl)propanoate 3-(benzoylamino)-3-(4-methoxyphenyl)propanoate in lab experiments is its potential anticancer activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. Additionally, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
However, there are also some limitations associated with the use of ethyl 3-(benzoylamino)-3-(4-methoxyphenyl)propanoate 3-(benzoylamino)-3-(4-methoxyphenyl)propanoate in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to administer in animal models. Additionally, the mechanism of action of the compound is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on ethyl 3-(benzoylamino)-3-(4-methoxyphenyl)propanoate 3-(benzoylamino)-3-(4-methoxyphenyl)propanoate. One of the most significant directions is the development of new anticancer drugs based on the compound. Additionally, further research is needed to understand the mechanism of action of the compound and its effects on gene expression. Furthermore, the potential applications of the compound in the treatment of various inflammatory diseases should be explored in more detail.
Conclusion
Ethyl 3-(benzoylamino)-3-(4-methoxyphenyl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been found to exhibit anticancer activity, anti-inflammatory, and analgesic properties. While there are some limitations associated with its use in lab experiments, there are several future directions for research on the compound, including the development of new anticancer drugs and the exploration of its potential applications in the treatment of various inflammatory diseases.

properties

IUPAC Name

ethyl 3-benzamido-3-(4-methoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-24-18(21)13-17(14-9-11-16(23-2)12-10-14)20-19(22)15-7-5-4-6-8-15/h4-12,17H,3,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOJURUSJZKWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811435
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Propionic acid, 3-benzoylamino-3-(4-methoxyphenyl)-, ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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